molecular formula C20H22N2O4 B1679831 Nomifensine maleate CAS No. 32795-47-4

Nomifensine maleate

Cat. No.: B1679831
CAS No.: 32795-47-4
M. Wt: 354.4 g/mol
InChI Key: GEOCVSMCLVIOEV-UHFFFAOYSA-N
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Scientific Research Applications

Nomifensine maleate has been extensively studied for its applications in various fields:

Mechanism of Action

Nomifensine maleate is a selective dopamine uptake inhibitor . It interacts with the dopamine transporter, at a site different from that of cocaine . It increases the amount of synaptic dopamine available to receptors by blocking the dopamine’s re-uptake transporter .

Safety and Hazards

Nomifensine maleate is known to cause frequent hemolytic anemia . The aniline group in this compound results in blood and liver toxicities . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Nomifensine maleate was withdrawn from the market in the 1980s due to safety concerns . Currently, it is mainly used in scientific research, particularly in studies involving dopamine release in response to addiction .

Preparation Methods

Nomifensine maleate can be synthesized through a series of chemical reactions involving the formation of the isoquinoline ring system. The synthetic route typically involves the following steps:

    Formation of the Isoquinoline Ring: The synthesis begins with the formation of the isoquinoline ring system through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.

    Reduction and Functionalization: The resulting intermediate is then reduced and functionalized to introduce the necessary substituents on the isoquinoline ring.

    Formation of the Maleate Salt: The final step involves the reaction of the base compound with maleic acid to form the maleate salt.

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nomifensine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the isoquinoline ring.

    Substitution: this compound can undergo substitution reactions, where specific substituents on the ring system are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Nomifensine maleate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include:

    Tametraline: Another norepinephrine-dopamine reuptake inhibitor, but with different pharmacokinetic properties.

    Bupropion: A norepinephrine-dopamine reuptake inhibitor used as an antidepressant and smoking cessation aid.

    Methylphenidate: Primarily used to treat ADHD, it also inhibits the reuptake of norepinephrine and dopamine.

Compared to these compounds, this compound was found to be less sedative and had fewer anticholinergic effects . its potential for causing hemolytic anemia led to its withdrawal from the market .

Properties

CAS No.

32795-47-4

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

but-2-enedioic acid;2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

GEOCVSMCLVIOEV-UHFFFAOYSA-N

Isomeric SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

32795-47-4
24524-90-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

24526-64-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hoe 984
Hoe-984
Hoe984
Linamiphen
Maleate, Nomifensine
Merital
Nomifensin
Nomifensine
Nomifensine Maleate
Nomifensine Maleate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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